1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2-fluorophenyl group is a phenyl ring substituted with a fluorine atom . The compound “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde” would therefore be expected to contain these structural features.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods such as 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a pyrrole ring attached to a 2-fluorophenyl group. The exact structure would need to be confirmed through methods such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Similar compounds have been found to undergo reactions such as NMDA receptor antagonism .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of related compounds. For example, 1-(2-Fluorobenzyl)piperazine, a related compound, has a molecular weight of 180.22 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis and Chemical Properties
- New Synthesis Methodologies : Research shows efficient methods to synthesize various fluorinated pyrroles, including 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde derivatives. These methods offer a new approach to creating diverse 3-fluorinated pyrroles (Surmont et al., 2009).
- Fluorescence and Structural Studies : Studies have found that certain derivatives of 1H-pyrrole-2-carbaldehyde exhibit brilliant fluorescence and solvent-dependent properties. This indicates potential applications in fluorescence-based fields (Es et al., 2010).
Biological and Medicinal Applications
- Antimicrobial Activities : Research on Schiff bases of chitosan combined with heteroaryl pyrazole derivatives, including compounds structurally similar to this compound, demonstrated antimicrobial activities against various bacteria and fungi (Hamed et al., 2020).
- Applications in Single-Molecule Magnets : The use of related pyrrole-2-carbaldehyde compounds in the formation of {Mn(III)25} barrel-like clusters has been explored, exhibiting single-molecule magnetic behavior, suggesting potential applications in magnetic materials and devices (Giannopoulos et al., 2014).
Material Science and Chemistry Applications
- Synthesis of Fluorescent Compounds : Pyrrole-2-carbaldehydes have been used in synthesizing various fluorescent compounds, covering important regions in the light spectrum. This indicates their utility in creating materials with specific optical properties (Trofimov et al., 2009).
- Involvement in Crystal Structures : The study of pyrrole-2-carbaldehyde derivatives in crystal structures reveals significant insights into intramolecular interactions, which is crucial for designing new materials with specific structural properties (Safoklov et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to target mitochondrial uncouplers and succinate dehydrogenase inhibitors (SDHIs) . These targets play crucial roles in energy production and metabolic processes within cells.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to disrupt the coupling between electron transport and atp synthesis, leading to increased mitochondrial respiration and energy expenditure . It might also inhibit succinate dehydrogenase, disrupting the tricarboxylic acid cycle and affecting energy production .
Biochemical Pathways
Similar compounds have been found to affect mitochondrial respiration and metabolic flexibility , and the tricarboxylic acid cycle . These pathways are crucial for energy production and metabolism in cells.
Result of Action
Similar compounds have been found to enhance mitochondrial respiration and metabolic flexibility , and inhibit succinate dehydrogenase . These effects could potentially lead to changes in energy production and metabolism within cells.
Future Directions
Future research could focus on further elucidating the properties and potential applications of “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde”. For example, studies could investigate its potential biological activity, its physical and chemical properties under various conditions, and its reactivity with different reagents .
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPMLPOKUHSRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363411 | |
Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132407-65-9 | |
Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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